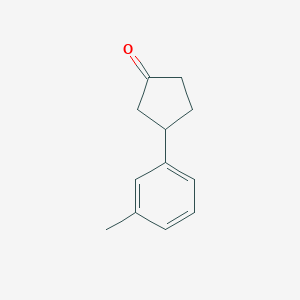

3-(m-Tolyl)cyclopentanone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylphenyl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-9-3-2-4-10(7-9)11-5-6-12(13)8-11/h2-4,7,11H,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSRAAHWTNDHIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CCC(=O)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis & Discovery of Substituted Aryl Cyclopentanones

Topic: Initial Synthesis and Discovery of Substituted Aryl Cyclopentanones Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.

Executive Summary

Substituted aryl cyclopentanones represent a critical pharmacophore in medicinal chemistry, serving as the structural core for a class of dissociative anesthetics and rapid-acting antidepressants (e.g., ketamine analogs). While the 6-membered cyclohexanone ring (ketamine, PCP) is historically more prominent, the 5-membered cyclopentanone variants offer distinct pharmacokinetic profiles and reduced neurotoxicity.

This guide details the technical evolution of this scaffold, focusing on the thermal rearrangement of

Part 1: Historical Context & Mechanistic Foundations

The synthesis of

The "Stevens" Rearrangement Mechanism

The transformation of 1-hydroxycyclopentyl aryl ketone imines into 2-amino-2-arylcyclopentanones is driven by the thermodynamic stability of the carbonyl bond over the imine bond, despite the steric crowding introduced at the

Key Mechanistic Insight: The reaction proceeds via a [1,2]-migration of the aryl group or the ring carbon, depending on ring strain. For cyclopentyl systems, the ring is preserved, and the aryl group migrates to the nitrogen-bearing carbon.

[1]

Part 2: The Classical Synthetic Protocol (Self-Validating)

This section details the synthesis of 2-(2-chlorophenyl)-2-(methylamino)cyclopentanone , a 5-membered analog of ketamine.

Phase 1: Grignard Addition & Hydrolysis

Objective: Synthesize (2-chlorophenyl)(cyclopentyl)methanone.

-

Reagents: Cyclopentylmagnesium bromide (1.2 eq), 2-Chlorobenzonitrile (1.0 eq), THF (anhydrous).

-

Protocol:

-

Charge a flame-dried 3-neck flask with 2-chlorobenzonitrile in THF.

-

Add CyclopentylMgBr dropwise at 0°C to prevent uncontrolled exotherm.

-

Reflux for 3 hours. Validation: Monitor disappearance of nitrile peak (

) via IR. -

Hydrolysis: Quench with acidic water (

) to convert the intermediate imine salt to the ketone. -

Yield Target: >85%.

-

Phase 2: -Bromination (The Critical Intermediate)

Objective: Introduce a leaving group for the subsequent amination.

-

Reagents: (2-chlorophenyl)(cyclopentyl)methanone, Bromine (

), Glacial Acetic Acid. -

Protocol:

-

Dissolve ketone in glacial acetic acid.

-

Add

dropwise at room temperature. -

Causality: The acidic medium promotes enolization; bromine attacks the enol.

-

Self-Validation: The reaction is complete when the deep red bromine color persists (indicating excess) or via TLC (shift to lower

). -

Workup: Neutralize carefully with

. Isolate 1-bromocyclopentyl-(2-chlorophenyl)-ketone .

-

Phase 3: Imine Formation & Thermal Rearrangement

Objective: Convert bromoketone to the final

-

Reagents: Liquid Methylamine (excess), Decalin (high-boiling solvent).

-

Protocol:

-

Step A (Amination): React bromoketone with excess methylamine at -10°C.

-

Step B (Rearrangement): Dissolve the isolated imine in Decalin.

-

Heat to 180°C for 2-4 hours.

-

Critical Control: The reaction requires high thermal energy to overcome the activation barrier for the [1,2]-shift.

-

Purification: Extract with dilute HCl (product moves to aqueous phase as salt), basify, and recrystallize.

-

Part 3: Modern Catalytic Alternatives (Pd-Catalyzed)

Modern synthesis avoids the hazardous bromination/thermal steps by using Palladium-catalyzed

Workflow: Direct -Arylation

Objective: Couple cyclopentanone directly with aryl halides.

Comparative Analysis: Classical vs. Modern

| Feature | Classical (Stevens) | Modern (Pd-Catalyzed) |

| Key Reagents | Pd(OAc)2, Phosphine Ligands | |

| Conditions | Harsh (180°C, acidic/basic) | Mild (80-100°C) |

| Atom Economy | Low (Bromine waste) | High |

| Stereocontrol | Racemic (Requires resolution) | Enantioselective (Ligand dependent) |

| Scalability | High (Industrial standard) | Moderate (Catalyst cost) |

Part 4: Stereochemical Resolution

The biological activity of aryl cyclopentanones is often stereospecific (e.g., S-isomers often exhibit higher potency for NMDA antagonism).

Protocol for Optical Resolution:

-

Salt Formation: Dissolve racemic 2-amino-2-arylcyclopentanone in hot acetone.

-

Chiral Acid: Add L-(+)-Tartaric acid (0.5 eq).

-

Crystallization: Cool slowly. The diastereomeric salt of the (S)-isomer typically crystallizes first due to differential solubility.

-

Validation: Check optical rotation

or Chiral HPLC. -

Free Basing: Treat salt with NaOH to recover the enantiopure amine.

References

-

Stevens, C. L. (1966).[7][8] Aminoketones and methods for their production. US Patent 3,254,124.[7][9][10]

- Foundational text describing the thermal rearrangement synthesis.

-

Fox, J. M., et al. (2000).[1] Synthesis of 2-alkylidenecyclopentanones via palladium-catalyzed cross-coupling. Organic Letters.

- Describes modern Pd-catalyzed routes to substituted cyclopentanones.

-

Elhawi, H., et al. (2012). Improved Methods for Thermal Rearrangement of Alicyclic α-Hydroxyimines to α-Aminoketones. Molecules.

- Technical refinement of the Stevens rearrangement for ketamine analogs.

-

Hamada, T., et al. (2002). Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society.

- Authoritative source on the mechanism of Pd-catalyzed aryl

Sources

- 1. Synthesis of 2-alkylidenecyclopentanones via palladium-catalyzed cross-coupling of 1-(1-Alkynyl)cyclobutanols and aryl or vinylic halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Ketamine - Wikipedia [en.wikipedia.org]

- 4. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]

- 5. southernketamine.com [southernketamine.com]

- 6. Using cyclopentanone as the reactant, show the product ofb. an al... | Study Prep in Pearson+ [pearson.com]

- 7. US3254124A - Aminoketones and methods for their production - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. researchgate.net [researchgate.net]

- 10. US3254124A - Aminoketones and methods for their production - Google Patents [patents.google.com]

Ring-closing metathesis for 3-(m-Tolyl)cyclopentanone synthesis

Technical Whitepaper: Scalable Synthesis of 3-(m-Tolyl)cyclopentanone via Ring-Closing Metathesis

Part 1: Executive Summary & Strategic Rationale

The synthesis of 3-arylcyclopentanones represents a recurring challenge in medicinal chemistry, particularly for scaffolds targeting GPCR modulation and prostaglandin analogs. While traditional Friedel-Crafts or conjugate addition approaches often suffer from regioselectivity issues or harsh conditions, Ring-Closing Metathesis (RCM) offers a mild, functional-group-tolerant alternative that allows for precise structural editing.

This guide details a modular synthesis of 3-(m-Tolyl)cyclopentanone . Unlike rigid template-based preparations, this protocol prioritizes causality and control , utilizing a "build-close-oxidize" strategy. We establish the carbon framework via sigmatropic rearrangement, close the ring using a Second-Generation Grubbs catalyst, and install the ketone functionality via regioselective hydroboration-oxidation.

Core Advantages of This Route:

-

Regiocontrol: The position of the aryl group is fixed early in the linear precursor synthesis.

-

Scalability: Avoids high-pressure hydrogenation or unstable diazo intermediates.

-

Atom Economy: Utilizes catalytic pathways for the key bond-forming events.

Part 2: Retrosynthetic Architecture

To guarantee the integrity of the final 3-substituted ketone, we disconnect the target into a cyclopentene precursor. The alkene serves as a "masked" ketone, revealed only in the final stage to prevent unwanted side reactions during ring closure.

Logical Flow:

-

Target: 3-(m-Tolyl)cyclopentanone.

-

Precursor 1 (Oxidation): 3-(m-Tolyl)cyclopentene.

-

Precursor 2 (Metathesis): 3-(m-Tolyl)-1,6-heptadiene.

-

Origin (Assembly): m-Tolualdehyde and Allylmagnesium bromide.

Figure 1: Retrosynthetic disassembly of the target molecule, highlighting the RCM disconnection.

Part 3: Detailed Experimental Protocols

Phase 1: Assembly of the RCM Precursor

Objective: Synthesis of 3-(m-Tolyl)-1,6-heptadiene.

This phase relies on the Johnson-Claisen rearrangement . We choose this over simple alkylation because it guarantees the formation of the

Step 1.1: Grignard Addition

-

Reagents: m-Tolualdehyde (1.0 equiv), Allylmagnesium bromide (1.2 equiv, 1.0 M in Et₂O).

-

Protocol: To a flame-dried flask under N₂ at -78°C, add m-tolualdehyde in dry THF. Add AllylMgBr dropwise. The reaction is exothermic; maintain temp < -60°C to prevent polymerization.

-

Workup: Quench with sat. NH₄Cl. Extract with Et₂O.

-

Product: 1-(m-Tolyl)but-3-en-1-ol.

Step 1.2: Johnson-Claisen Rearrangement

-

Reagents: 1-(m-Tolyl)but-3-en-1-ol (1.0 equiv), Triethyl orthoacetate (7.0 equiv), Propionic acid (cat. 0.5 mol%).

-

Protocol: Heat the mixture to 138°C (reflux) with a distillation head to remove ethanol as it forms. This drives the equilibrium forward (Le Chatelier’s principle).

-

Mechanism: Formation of the mixed ketene acetal followed by a [3,3]-sigmatropic shift.

-

Product: Ethyl 3-(m-Tolyl)hex-5-enoate.

Step 1.3: Chain Extension (Reduction/Oxidation/Wittig) Rationale: The Johnson-Claisen product is a C6 chain (excluding the ethyl group). We need a C7 diene.

-

Reduction: LiAlH₄ (0°C, THF) converts the ester to 3-(m-Tolyl)hex-5-en-1-ol .

-

Oxidation: Swern conditions (DMSO, Oxalyl Chloride, Et₃N, -78°C) yield 3-(m-Tolyl)hex-5-enal .

-

Olefination: Treat methyltriphenylphosphonium bromide with NaHMDS (THF, 0°C) to generate the ylide. Add the aldehyde.[1][2][3]

-

Final Precursor: 3-(m-Tolyl)-1,6-heptadiene .

Phase 2: The Ring-Closing Metathesis (RCM)

Objective: Cyclization to 3-(m-Tolyl)cyclopentene.

This is the critical step. We utilize the Grubbs II catalyst (ruthenium-based) due to its high activity and tolerance for the steric bulk of the tolyl group.

Protocol:

-

Solvent System: Anhydrous Dichloromethane (DCM).

-

Concentration (Critical): 0.005 M (High dilution).

-

Expert Insight: RCM competes with ADMET (Acyclic Diene Metathesis Polymerization). High dilution kinetically favors the intramolecular cyclization over intermolecular polymerization.

-

-

Catalyst: Grubbs 2nd Generation Catalyst (2-5 mol%).

-

Procedure:

-

Dissolve the diene in degassed DCM.

-

Add catalyst in one portion under Argon.

-

Reflux (40°C) for 4-12 hours. Monitor by TLC (disappearance of starting material).

-

-

Quench: Add ethyl vinyl ether (to quench the Ru-carbene) and stir for 30 mins.

-

Purification: Flash chromatography on silica gel.

-

Product: 3-(m-Tolyl)cyclopentene .

Figure 2: Simplified catalytic cycle of the RCM showing the release of ethylene as the thermodynamic driving force.

Phase 3: Regioselective Functionalization

Objective: Conversion of alkene to ketone.

Direct Wacker oxidation on internal cyclic alkenes can be sluggish and regiochemically ambiguous. Hydroboration-oxidation is the authoritative choice here for precision.

-

Hydroboration:

-

Reagent: 9-BBN (0.5 M in THF) or BH₃·THF.

-

Selectivity: The bulky m-tolyl group at C3 directs the boron to the less sterically hindered face and the distal carbon (C1 or C5, chemically equivalent in the alkene relative to the double bond, but distinct relative to the substituent).

-

Note: Boron adds anti-Markovnikov. In 3-substituted cyclopentenes, steric control typically favors addition to the carbon furthest from the substituent or trans to it.

-

-

Oxidation:

-

Treat the organoborane in situ with NaOH/H₂O₂.

-

Intermediate: 3-(m-Tolyl)cyclopentanol (mixture of diastereomers).

-

-

Final Oxidation:

-

Reagent: Dess-Martin Periodinane (DMP) or Jones Reagent.

-

Protocol: Stir alcohol with DMP in DCM at room temperature.

-

Result: The stereocenters at the alcohol carbon are destroyed, yielding the thermodynamic ketone.

-

Final Product: 3-(m-Tolyl)cyclopentanone .

-

Part 4: Data Summary & Troubleshooting

Table 1: Key Reaction Parameters & Expected Yields

| Step | Transformation | Reagents | Critical Parameter | Typical Yield |

| 1 | Grignard Addition | AllylMgBr, THF, -78°C | Temp Control (< -60°C) | 85-92% |

| 2 | Johnson-Claisen | EtC(OEt)₃, EtCOOH, Heat | Removal of EtOH | 78-85% |

| 3 | Chain Extension | LiAlH₄; Swern; Wittig | Anhydrous conditions | 60-70% (3 steps) |

| 4 | RCM | Grubbs II, DCM | Dilution (0.005 M) | 88-95% |

| 5 | Hydroboration | 9-BBN; H₂O₂/NaOH | Steric control | 80-85% |

| 6 | Oxidation | DMP, DCM | Stoichiometry | 90-95% |

Troubleshooting Guide:

-

Problem: RCM reaction stalls or yields oligomers.

-

Solution: The diene concentration is likely too high. Dilute to 0.001 M. Ensure the precursor is free of coordinating impurities (amines, phosphines) that poison the Ru catalyst.

-

-

Problem: Low regioselectivity in Hydroboration.

-

Solution: Switch from BH₃·THF to 9-BBN or Disiamylborane to increase steric demand, forcing the boron to the distal carbon.

-

References

-

Grubbs, R. H. (2004). Olefin Metathesis. Tetrahedron.[2][4] Link

-

Trost, B. M., & Frederiksen, M. U. (2005). Palladium-Catalyzed Asymmetric Allylic Alkylation. Chemical Reviews. Link

-

Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society.[3][5] Link

-

Faulkner, D. J. (1971). Johnson-Claisen Rearrangement Mechanism. Organic Syntheses.[4][6][7][8] Link

-

Brown, H. C. (1975). Organic Syntheses via Boranes. Wiley-Interscience. Link

Sources

- 1. Organocatalytic preparation of substituted cyclopentanes: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cyclopentanone synthesis [organic-chemistry.org]

- 4. The Grubbs Reaction in Organic Synthesis: Part Three of Three [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. baranlab.org [baranlab.org]

- 7. Syntheses of D- and L-cyclopentenone derivatives using ring-closing metathesis: versatile intermediates for the synthesis of D- and L-carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

Friedel-Crafts acylation routes to 3-(m-Tolyl)cyclopentanone

Friedel-Crafts & Conjugate Addition Protocols

Executive Summary: The "Acylation" vs. "Alkylation" Paradox

In the synthesis of 3-(m-tolyl)cyclopentanone , a critical distinction must be made regarding the reaction classification. While often colloquially grouped under "Friedel-Crafts" methodologies, the direct coupling of toluene and 2-cyclopenten-1-one is mechanistically a Friedel-Crafts Alkylation (specifically, a Lewis Acid-catalyzed hydroarylation).

True Friedel-Crafts Acylation involves the introduction of an acyl group (

This guide details three routes, prioritized by scientific validity and regiocontrol:

-

The Direct Friedel-Crafts Alkylation (Hydroarylation): The most direct route, though plagued by para-selectivity.

-

The Organocuprate Conjugate Addition: The industry standard for ensuring meta-regiochemistry.

-

The De Novo Ring Construction: A route utilizing acylation logic to build the cyclopentanone ring from acyclic precursors.

Route A: Lewis Acid-Catalyzed Hydroarylation (Friedel-Crafts Alkylation)

Best for: Rapid access to the scaffold when isomer separation is feasible.

Mechanism: Conjugate addition of the arene to the

2.1 The Regioselectivity Challenge

Toluene is an ortho/para director. In standard electrophilic aromatic substitution (EAS), the methyl group activates the ortho and para positions.

-

Kinetic Product: Para-isomer (Major) due to sterics.

-

Thermodynamic Product: Meta-isomer (Minor).

-

Challenge: Direct reaction of toluene with 2-cyclopentenone using

typically yields a mixture favoring the 3-(p-tolyl) isomer. Accessing the 3-(m-tolyl) target via this route requires rigorous fractional distillation or thermodynamic equilibration (high temperature), which is often inefficient.

2.2 Experimental Protocol

Reagents:

-

Toluene (Solvent/Reactant, excess)[4]

-

2-Cyclopenten-1-one (1.0 equiv)

-

Aluminum Chloride (

, 1.2 equiv) -

HCl (gas) or anhydrous promoter

Workflow:

-

Activation: Suspend anhydrous

in dry toluene under -

Addition: Dropwise add 2-cyclopenten-1-one to the slurry. The Lewis acid coordinates to the carbonyl oxygen, lowering the LUMO of the alkene.

-

Reaction: Allow to warm to room temperature (25°C). For thermodynamic equilibration (to increase meta content), heat to reflux (110°C) for 4-6 hours, though this increases polymerization side-products.

-

Quench: Pour mixture onto crushed ice/HCl.

-

Workup: Extract with ethyl acetate. Wash with brine. Dry over

. -

Purification: Fractional distillation is required to separate the p-tolyl (bp ~145°C/2mmHg) from the m-tolyl isomer.

2.3 Mechanistic Pathway (DOT Visualization)

Caption: Lewis Acid-catalyzed hydroarylation mechanism showing the bifurcation between kinetic (para) and thermodynamic (meta) pathways.

Route B: The Organocuprate Conjugate Addition (Precision Route)

Best for: High-purity synthesis of the specific 3-(m-tolyl) isomer. Scientific Rationale: This route bypasses the directing effects of the toluene ring by pre-forming the meta-aryl species.

3.1 Strategic Advantage

Unlike Friedel-Crafts, which relies on the nucleophilicity of the arene (subject to directing rules), this route uses a pre-functionalized 3-bromotoluene . The regiochemistry is locked in the starting material.

3.2 Experimental Protocol

Step 1: Grignard Formation

-

Substrate: 3-Bromotoluene.

-

Reagent: Mg turnings, THF (anhydrous).

-

Process: Generate m-Tolylmagnesium bromide (

) in THF. Initiation with

Step 2: Cuprate Formation & Addition

-

Catalyst: Copper(I) Iodide (CuI, 10-20 mol%) or use stoichiometric Lithium Diorganocuprate (

). -

Substrate: 2-Cyclopenten-1-one.

-

Additives:

(Chlorotrimethylsilane) – Crucial for accelerating 1,4-addition and trapping the enolate.

Workflow:

-

Cool the Grignard solution to -78°C.

-

Add CuI and stir for 15 min to form the organocopper species.

-

Add TMSCl (2.0 equiv).

-

Slowly add 2-cyclopenten-1-one dissolved in THF.

-

Mechanism: The "soft" organocuprate nucleophile attacks the "soft"

-carbon of the enone (1,4-addition). -

Workup: Acidic hydrolysis (

) cleaves the silyl enol ether intermediate to yield the ketone.

Data Summary:

| Parameter | Friedel-Crafts (Route A) | Organocuprate (Route B) |

|---|---|---|

| Regioselectivity | ~80:20 (para:meta) | >99:1 (meta) |

| Yield | 40-60% | 85-95% |

| Purification | Difficult Distillation | Simple Chromatography |

Route C: The "Constructive" Acylation Route (3-Arylglutaric Acid Pathway)

Best for: Large-scale preparation where organometallics are too costly. Concept: This route uses acylation-adjacent chemistry (Knoevenagel/Michael) to build the carbon skeleton, followed by a decarboxylative cyclization.

4.1 Retrosynthetic Logic

The cyclopentanone ring is formed via the Ruzicka Cyclization (ketonic decarboxylation) of 3-(m-tolyl)glutaric acid .

4.2 Step-by-Step Synthesis

-

Precursor Synthesis:

-

React 3-methylbenzaldehyde with 2 equivalents of ethyl acetoacetate (in presence of piperidine/ethanol).

-

This yields the bis-adduct via Knoevenagel condensation followed by Michael addition.

-

-

Hydrolysis & Decarboxylation:

-

Treat the bis-adduct with concentrated

followed by acid hydrolysis. -

This yields 3-(m-tolyl)glutaric acid .

-

-

Cyclization (The "Acylation" Step):

-

Heat the glutaric acid derivative with Acetic Anhydride (

) or Barium Hydroxide ( -

Mechanism: Intramolecular Claisen-type condensation followed by decarboxylation.

-

4.3 Pathway Visualization

Caption: The constructive route building the ring from acyclic precursors to ensure meta-substitution.

References

-

Friedel-Crafts Alkylation of Enones

- Title: "The Conjugate Addition of Arenes to -Unsatur

- Source:Journal of the American Chemical Society.

-

URL:[Link]

-

Organocuprate Methodology

-

Cyclization of Glutaric Acids

- Title: "Cyclization of Glutaric Acid Deriv

- Source:Organic Syntheses.

-

URL:[Link]

-

Nazarov Cyclization (Alternative Acylation Route)

Sources

- 1. Friedel-Crafts Alkylation Reaction Mechanism With Examples [chemistrylearner.com]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. adichemistry.com [adichemistry.com]

- 5. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 6. mdpi.com [mdpi.com]

- 7. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

3-(m-Tolyl)cyclopentanone: A Versatile Scaffold for Innovations in Pharmaceutical Synthesis

Introduction: The Emergence of Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the cyclopentanone motif has been identified as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. This inherent versatility makes cyclopentanone derivatives highly valuable starting points for the development of novel therapeutic agents.[1] The strategic incorporation of aryl substituents onto this five-membered ring can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity and pharmacokinetic profile. This application note focuses on 3-(m-Tolyl)cyclopentanone , a specific and promising building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the meta-tolyl group offers a unique combination of moderate lipophilicity and a specific steric footprint, which can be exploited to achieve selective interactions with biological targets. This guide will provide a comprehensive overview of the synthesis of 3-(m-Tolyl)cyclopentanone and its application in the construction of a novel, potential therapeutic agent.

Physicochemical Properties of 3-(m-Tolyl)cyclopentanone

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis. The following table summarizes the key properties of 3-(m-Tolyl)cyclopentanone.

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₄O | Calculated |

| Molecular Weight | 174.24 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Boiling Point | > 250 °C (predicted) | |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | |

| CAS Number | 210967-12-3 |

Synthesis of 3-(m-Tolyl)cyclopentanone: A Modern Approach

The introduction of an aryl group at the 3-position of a cyclopentanone ring can be efficiently achieved through modern transition-metal-catalyzed reactions. The rhodium-catalyzed 1,4-conjugate addition of an arylboronic acid to cyclopentenone is a particularly robust and high-yielding method.[2] This approach offers excellent control over the formation of the carbon-carbon bond under mild conditions.

Reaction Scheme: Rhodium-Catalyzed 1,4-Conjugate Addition

Figure 1: Synthesis of 3-(m-Tolyl)cyclopentanone via Rh-catalyzed conjugate addition.

Detailed Experimental Protocol: Synthesis of 3-(m-Tolyl)cyclopentanone

This protocol describes a reliable method for the synthesis of 3-(m-Tolyl)cyclopentanone based on established rhodium-catalyzed conjugate addition methodology.[2]

Materials:

-

Cyclopentenone (1.0 equiv)

-

m-Tolylboronic acid (1.2 equiv)

-

Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂) (1.5 mol%)

-

Potassium hydroxide (KOH) (1.5 equiv)

-

Methanol (MeOH)

-

Deionized Water

-

Diethyl ether

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add m-tolylboronic acid (1.2 equiv), potassium hydroxide (1.5 equiv), and chloro(1,5-cyclooctadiene)rhodium(I) dimer (1.5 mol%).

-

Solvent Addition: Add a 10:1 mixture of methanol and deionized water to the flask.

-

Reactant Addition: Stir the mixture at room temperature until the solids have dissolved. Add cyclopentenone (1.0 equiv) to the reaction mixture dropwise over 5 minutes.

-

Reaction Monitoring: Stir the reaction at 30 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the cyclopentenone starting material is consumed (typically 4-6 hours).

-

Workup: Upon completion, cool the reaction to room temperature and add deionized water. Extract the aqueous layer with diethyl ether (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-(m-Tolyl)cyclopentanone as a colorless to pale yellow oil.

Application in Pharmaceutical Synthesis: A Building Block for Novel COX-2 Inhibitors

The 3-arylcyclopentanone scaffold is a key feature in a class of potent and selective cyclooxygenase-2 (COX-2) inhibitors.[1] These compounds have significant therapeutic potential as anti-inflammatory and analgesic agents with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs. We present a hypothetical, yet scientifically plausible, synthetic route to a novel COX-2 inhibitor analog using 3-(m-Tolyl)cyclopentanone as a key intermediate.

Synthetic Strategy Overview

The proposed synthesis involves a two-step sequence starting from 3-(m-Tolyl)cyclopentanone: an aldol condensation to introduce a second aryl group, followed by the installation of a pharmacologically critical sulfone moiety via a multi-step sequence.

Figure 2: Proposed synthetic route to a novel COX-2 inhibitor analog.

Protocol 1: Aldol Condensation to Form a Diaryl Cyclopentenone Intermediate

This protocol details the base-catalyzed aldol condensation between 3-(m-Tolyl)cyclopentanone and 4-(methylthio)benzaldehyde. The resulting α,β-unsaturated ketone is a common intermediate in the synthesis of diaryl cyclopentenone-based COX-2 inhibitors.

Materials:

-

3-(m-Tolyl)cyclopentanone (1.0 equiv)

-

4-(Methylthio)benzaldehyde (1.1 equiv)

-

Sodium hydroxide (NaOH) (2.0 equiv)

-

Ethanol (EtOH)

-

Deionized Water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reactant Solution: In a round-bottom flask, dissolve 3-(m-Tolyl)cyclopentanone (1.0 equiv) and 4-(methylthio)benzaldehyde (1.1 equiv) in ethanol.

-

Base Addition: Prepare a solution of sodium hydroxide (2.0 equiv) in a 1:1 mixture of ethanol and water. Add the NaOH solution dropwise to the stirred solution of the reactants at room temperature.

-

Reaction and Precipitation: Stir the reaction mixture at room temperature for 12-16 hours. A precipitate will form as the reaction progresses.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum to yield the 2-((4-(methylthio)phenyl)methylene)-3-(m-tolyl)cyclopentan-1-one intermediate.

Protocol 2: Oxidation to the Active Sulfone

The methylthio group is a precursor to the methylsulfonyl moiety, a key pharmacophore for COX-2 selectivity. This protocol describes the oxidation of the sulfide to the corresponding sulfone.

Materials:

-

2-((4-(Methylthio)phenyl)methylene)-3-(m-tolyl)cyclopentan-1-one (1.0 equiv)

-

Oxone® (potassium peroxymonosulfate) (2.2 equiv)

-

Methanol (MeOH)

-

Deionized Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Suspend the sulfide intermediate (1.0 equiv) in a mixture of methanol and water.

-

Oxidant Addition: Add Oxone® (2.2 equiv) to the suspension in portions over 30 minutes, maintaining the temperature below 30 °C.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure.

-

Crystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 2-((4-(methylsulfonyl)phenyl)methylene)-3-(m-tolyl)cyclopentan-1-one.

Conclusion and Future Outlook

3-(m-Tolyl)cyclopentanone is a readily accessible and highly versatile building block for pharmaceutical synthesis. Its straightforward preparation via modern catalytic methods and the reactivity of the cyclopentanone core allow for the efficient construction of complex molecular architectures. The presented synthetic protocols for its preparation and subsequent elaboration into a potential COX-2 inhibitor highlight its utility. The unique structural and electronic properties conferred by the meta-tolyl group make this an attractive scaffold for generating novel compounds with tailored pharmacological profiles. Further exploration of this and related 3-arylcyclopentanones is warranted and holds significant promise for the discovery of new and improved therapeutic agents.

References

-

Ducharme, Y., & Gauthier, J. Y. (1998). 2,3-Diarylcyclopentenones as orally active, highly selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(1), 1-6. [Link]

-

Li, C., & Zhang, J. (2012). Rhodium-catalyzed Carbonylation of 3-Acyloxy-1,4-enynes for the Synthesis of Cyclopentenones. Organic Letters, 14(5), 1254–1257. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanones. Retrieved February 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopentenones. Retrieved February 24, 2026, from [Link]

-

Tanaka, K., & Fu, G. C. (2001). A Versatile New Method for the Synthesis of Cyclopentenones via an Unusual Rhodium-Catalyzed Intramolecular Trans Hydroacylation of an Alkyne. Journal of the American Chemical Society, 123(46), 11492–11493. [Link]

-

Taber, D. F., & Tian, W. (2007). Rhodium-Catalyzed Intramolecular C−H Insertion of α-Aryl-α-diazo Ketones. The Journal of Organic Chemistry, 72(9), 3207–3210. [Link]

-

Ueda, H., Ichimoto, I., & Tonari, K. (1980). Synthesis of 2-Hydroxy-3-p-tolyl-2-cyclopentenone and Its Application to Isolaurene. Agricultural and Biological Chemistry, 44(4), 895-899. [Link]

-

Hsieh, H. W., & Chuang, C. P. (2016). Rh(I)-Catalyzed 1,4-Conjugate Addition of Alkenylboronic Acids to a Cyclopentenone Useful for the Synthesis of Prostaglandins. The Journal of Organic Chemistry, 81(22), 11006–11018. [Link]

-

Dimmock, J. R., et al. (2000). Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides. Journal of Medicinal Chemistry, 43(19), 3586-3591. [Link]

Sources

Synthetic Strategies for the Derivatization of 3-(m-Tolyl)cyclopentanone: An Application Guide for Researchers

In the landscape of modern medicinal chemistry and materials science, the cyclopentanone scaffold serves as a versatile building block for the synthesis of a diverse array of complex molecules. The strategic derivatization of substituted cyclopentanones, such as 3-(m-Tolyl)cyclopentanone, allows for the systematic exploration of chemical space, a critical process in the development of novel therapeutic agents and functional materials. The presence of the m-tolyl group offers a unique combination of steric and electronic properties that can be exploited to fine-tune the biological activity and physical characteristics of the resulting derivatives.

This comprehensive guide provides detailed synthetic protocols for the derivatization of 3-(m-Tolyl)cyclopentanone, focusing on key transformations at the α-position, modifications of the carbonyl group, and ring expansion reactions. The protocols are designed to be robust and reproducible, offering researchers a reliable starting point for their synthetic endeavors. Each section includes a discussion of the underlying reaction mechanism, providing the causal logic behind the experimental choices and empowering scientists to adapt and optimize these methods for their specific research needs.

I. Introduction to the 3-(m-Tolyl)cyclopentanone Scaffold

3-(m-Tolyl)cyclopentanone is a cyclic ketone featuring a five-membered ring substituted with a meta-tolyl group. This structural motif is of significant interest due to its potential for elaboration into a variety of more complex structures. The reactivity of this molecule is primarily dictated by the presence of the carbonyl group and the adjacent α-protons, which are amenable to a range of chemical transformations.

Physicochemical Properties (Predicted)

To facilitate experimental design, a summary of the predicted physicochemical properties of 3-(m-Tolyl)cyclopentanone is provided below. These values are estimated based on its structure and can serve as a useful guide for solvent selection and reaction monitoring.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₄O |

| Molecular Weight | 174.24 g/mol |

| Boiling Point | ~280-290 °C at 760 mmHg |

| Density | ~1.0 g/cm³ |

| LogP | ~3.0 |

Spectroscopic Data (Reference: 3-Methylcyclopentanone)

| Nucleus | Chemical Shift (δ) | Multiplicity |

| ¹H NMR | ~1.1 (d), 1.5-2.4 (m) | Doublet, Multiplet |

| ¹³C NMR | ~20 (q), 30-45 (t), ~50 (d), ~220 (s) | Quaternary, Methylene, Methine, Carbonyl |

II. α-Functionalization of the Cyclopentanone Ring

The protons on the carbon atoms adjacent to the carbonyl group (α-protons) of 3-(m-Tolyl)cyclopentanone are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles to introduce new functional groups at the α-position.

A. α-Alkylation

Alpha-alkylation is a fundamental carbon-carbon bond-forming reaction that allows for the introduction of alkyl groups at the position adjacent to the carbonyl. The reaction proceeds via the formation of an enolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. The choice of base is critical to ensure complete enolate formation and prevent side reactions such as self-condensation. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base commonly used for this purpose.

Reaction Workflow: α-Alkylation

Caption: Workflow for the α-alkylation of 3-(m-Tolyl)cyclopentanone.

Detailed Protocol: α-Methylation of 3-(m-Tolyl)cyclopentanone

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Base Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

-

Enolate Formation: In a separate flask, dissolve 3-(m-Tolyl)cyclopentanone (1.0 eq.) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

-

Alkylation: Add methyl iodide (1.5 eq.) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-methyl-3-(m-tolyl)cyclopentanone.

III. Modifications of the Carbonyl Group

The carbonyl group is the most prominent functional group in 3-(m-Tolyl)cyclopentanone and serves as a key handle for a variety of synthetic transformations.

A. Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[4][5][6] It involves the reaction of the carbonyl compound with a phosphorus ylide (Wittig reagent). The reaction is highly reliable and provides excellent control over the position of the newly formed double bond.

Reaction Mechanism: Wittig Reaction

Caption: Mechanism of the Wittig reaction.

Detailed Protocol: Synthesis of 3-(m-Tolyl)methylenecyclopentane

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Deprotonation: Add a strong base, such as n-butyllithium or potassium tert-butoxide (1.1 eq.), portion-wise to the phosphonium salt suspension. The formation of the ylide is indicated by the appearance of a characteristic orange-red color. Stir the mixture at room temperature for 1 hour.

-

Reaction with Ketone: Cool the ylide solution to 0 °C and add a solution of 3-(m-Tolyl)cyclopentanone (1.0 eq.) in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride.

-

Extraction and Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield 3-(m-tolyl)methylenecyclopentane.

B. Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of a ketone to form a tertiary alcohol.[7][8][9][10][11] This reaction is a cornerstone of organic synthesis for constructing new carbon-carbon bonds.

Detailed Protocol: Synthesis of 1-Methyl-3-(m-tolyl)cyclopentanol

-

Setup: Assemble a flame-dried, three-necked flask with a dropping funnel, a condenser, and a nitrogen inlet. Place magnesium turnings (1.5 eq.) in the flask.

-

Grignard Reagent Formation: Add a solution of methyl iodide (1.5 eq.) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the methyl iodide solution to the magnesium turnings. If the reaction does not start, gently warm the flask or add a small crystal of iodine. Once initiated, add the remaining methyl iodide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Addition to Ketone: Cool the Grignard reagent to 0 °C. Add a solution of 3-(m-Tolyl)cyclopentanone (1.0 eq.) in anhydrous diethyl ether dropwise from the dropping funnel.

-

Reaction and Workup: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting tertiary alcohol can be purified by column chromatography or distillation.

C. Reduction to Alcohol

The carbonyl group of 3-(m-Tolyl)cyclopentanone can be readily reduced to a secondary alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is commonly used for this transformation due to its ease of handling.[12][13][14][15]

Detailed Protocol: Synthesis of 3-(m-Tolyl)cyclopentanol

-

Dissolution: Dissolve 3-(m-Tolyl)cyclopentanone (1.0 eq.) in methanol in a round-bottom flask.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution. Be cautious as the reaction may be exothermic and produce hydrogen gas.

-

Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours, or until TLC analysis shows complete consumption of the starting ketone.

-

Workup: Carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.

-

Extraction and Purification: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield 3-(m-tolyl)cyclopentanol, which can be further purified if necessary.

D. Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from ketones.[16][17][18][19] The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. This can be performed in a one-pot procedure using a suitable reducing agent that is stable under the conditions required for imine formation, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Reaction Workflow: Reductive Amination

Caption: General workflow for the reductive amination of 3-(m-Tolyl)cyclopentanone.

Detailed Protocol: Synthesis of N-Benzyl-3-(m-tolyl)cyclopentanamine

-

Reaction Setup: In a round-bottom flask, combine 3-(m-Tolyl)cyclopentanone (1.0 eq.), benzylamine (1.1 eq.), and a catalytic amount of acetic acid in a suitable solvent such as methanol or dichloromethane.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

-

Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Workup: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude amine can be purified by column chromatography.

IV. Ring Expansion Reactions

Ring expansion reactions provide a powerful strategy for transforming the five-membered cyclopentanone ring into a six-membered lactone or lactam, which are valuable scaffolds in medicinal chemistry.

A. Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation involves the oxidation of a ketone to an ester (or a lactone from a cyclic ketone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[20][21][22][23][24] The reaction proceeds via the migration of one of the alkyl groups adjacent to the carbonyl to an oxygen atom. The migratory aptitude of the groups determines the regioselectivity of the reaction.

Detailed Protocol: Synthesis of 4-(m-Tolyl)oxepan-2-one

-

Reaction Setup: Dissolve 3-(m-Tolyl)cyclopentanone (1.0 eq.) in a suitable solvent like dichloromethane in a round-bottom flask.

-

Oxidation: Cool the solution to 0 °C and add m-CPBA (1.2 eq.) portion-wise.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Workup: Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate to remove the excess peroxyacid and the resulting m-chlorobenzoic acid.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting lactone can be purified by column chromatography.

B. Schmidt Reaction

The Schmidt reaction provides a method for the conversion of ketones to amides or lactams using hydrazoic acid (HN₃) or an alkyl azide in the presence of a strong acid.[25][26][27][28][29] This reaction offers a direct route to nitrogen-containing heterocyclic systems.

Detailed Protocol: Synthesis of 4-(m-Tolyl)azepan-2-one

Caution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Reaction Mixture: To a solution of 3-(m-Tolyl)cyclopentanone (1.0 eq.) in a mixture of concentrated sulfuric acid and chloroform at 0 °C, add sodium azide (1.5 eq.) portion-wise with vigorous stirring.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide.

-

Extraction and Purification: Extract the product with chloroform or another suitable organic solvent. Dry the combined organic extracts and concentrate to give the crude lactam, which can be purified by recrystallization or column chromatography.

V. Conclusion

The synthetic protocols detailed in this guide provide a robust framework for the derivatization of 3-(m-Tolyl)cyclopentanone. By leveraging the principles of α-functionalization, carbonyl group modification, and ring expansion, researchers can access a wide range of novel molecules with potential applications in drug discovery and materials science. The provided mechanistic insights are intended to empower scientists to not only replicate these procedures but also to rationally design new synthetic strategies. As with any chemical synthesis, careful attention to reaction conditions, purification techniques, and safety protocols is paramount for successful outcomes.

VI. References

-

Wikipedia. (2024). Schmidt reaction. In Wikipedia. Retrieved February 24, 2026, from [Link]

-

Wikipedia. (2024). Baeyer–Villiger oxidation. In Wikipedia. Retrieved February 24, 2026, from [Link]

-

Vaia. (n.d.). Show the products obtained from addition of methylmagnesium bromide to the following compounds: (a) Cyclopentanone (b) Hexan-3-one. Retrieved February 24, 2026, from [Link]

-

Organic Syntheses. (n.d.). α-tert-ALKYLATION OF KETONES: 2-tert-PENTYLCYCLOPENTANONE. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). Bayer-Villiger oxidation of cyclopentanone with different catalysts. Retrieved February 24, 2026, from [Link]

-

Chemistry Steps. (2025, June 18). Baeyer-Villiger Oxidation. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). 3-Methylcyclopentanone. Retrieved February 24, 2026, from [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved February 24, 2026, from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved February 24, 2026, from [Link]

-

Wikipedia. (2024). Grignard reaction. In Wikipedia. Retrieved February 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved February 24, 2026, from [Link]

-

Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. Retrieved February 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved February 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanones. Retrieved February 24, 2026, from [Link]

-

Baran Lab. (2005, February 9). Cyclopentane Synthesis. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). (+)-3-Methylcyclopentanone. Retrieved February 24, 2026, from [Link]

-

Organic Syntheses. (n.d.). Cyclopentanone. Retrieved February 24, 2026, from [Link]

-

Wikipedia. (2024). Wittig reaction. In Wikipedia. Retrieved February 24, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Schmidt Reaction. Retrieved February 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Intramolecular and Intermolecular Schmidt Reactions of Alkyl Azides with Aldehydes. Retrieved February 24, 2026, from [Link]

-

Wiley Online Library. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved February 24, 2026, from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved February 24, 2026, from [Link]

-

Wikipedia. (2024). Reductive amination. In Wikipedia. Retrieved February 24, 2026, from [Link]

-

SciSpace. (n.d.). Efficient Synthesis of the Cyclopentanone Fragrances (Z)-3-(2- oxopropyl)-2-(pent-2-en-1-yl)cyclopentanone and Magnolione. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2025, August 7). Reductive amination of cyclopentanone. Retrieved February 24, 2026, from [Link]

-

Dalal Institute. (n.d.). Wittig Reaction. Retrieved February 24, 2026, from [Link]

-

CHIMIA. (n.d.). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. Retrieved February 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved February 24, 2026, from [Link]

-

Google Patents. (n.d.). US5136100A - Process for producing 3-methyl-2-pentyl-cyclopent-2-en-1-one. Retrieved February 24, 2026, from

-

Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved February 24, 2026, from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved February 24, 2026, from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 24, 2026, from [Link]

-

Reddit. (2019, May 30). What is up with the HNMR of cyclopentanone? Retrieved February 24, 2026, from [Link]

-

Organic Syntheses. (2023, November 3). α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Retrieved February 24, 2026, from [Link]

-

ACS Publications. (2016, April 21). Synthesis of Chiral Cyclopentenones. Retrieved February 24, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved February 24, 2026, from [Link]

-

YouTube. (2014, April 29). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. Retrieved February 24, 2026, from [Link]

-

Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved February 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 24, 2026, from [Link]

-

Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2023, October 1). An α, β-unsaturated ketone alkylation and efficient reduction protocol for the synthesis of 3α-hydroxy-3β-methyl-4,4-dimethyl-5α-21-bromo-19-nor-pregnan-20-one. Retrieved February 24, 2026, from [Link]

Sources

- 1. 3-Methylcyclopentanone(1757-42-2) 13C NMR spectrum [chemicalbook.com]

- 2. 3-Methylcyclopentanone(1757-42-2) 1H NMR spectrum [chemicalbook.com]

- 3. 3-Methylcyclopentanone | C6H10O | CID 15650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. vaia.com [vaia.com]

- 8. Grignard reaction - Wikipedia [en.wikipedia.org]

- 9. baranlab.org [baranlab.org]

- 10. Grignard Reaction [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. Reductive amination - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 20. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 21. merckmillipore.com [merckmillipore.com]

- 22. researchgate.net [researchgate.net]

- 23. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 24. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 25. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 26. Schmidt Reaction [organic-chemistry.org]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. Intramolecular and Intermolecular Schmidt Reactions of Alkyl Azides with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. chimia.ch [chimia.ch]

Application Note: 3-(m-Tolyl)cyclopentanone in Fragrance Development

This Application Note is structured as a high-level technical guide for R&D scientists and perfumers evaluating 3-(m-Tolyl)cyclopentanone (CAS: 769141-68-6) for fragrance applications.[1] It synthesizes chemical structure-activity relationships (SAR), synthesis protocols, and olfactory evaluation methodologies.

Executive Summary

3-(m-Tolyl)cyclopentanone is a functionalized cycloalkanone offering a bridge between classic floral-jasminic notes and modern woody-amber aromachemicals.[1] Unlike its aliphatic analogs (e.g., 3-methylcyclopentanone) which are volatile and ethereal, the addition of the meta-tolyl moiety significantly lowers volatility and introduces substantivity.[1] This guide details the molecule's physicochemical profile, synthesis via Rh-catalyzed conjugate addition, and protocols for its incorporation into "White Flower" and "Modern Chypre" accords.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 3-(3-Methylphenyl)cyclopentan-1-one |

| CAS Number | 769141-68-6 |

| Molecular Formula | C₁₂H₁₄O |

| Molecular Weight | 174.24 g/mol |

| Appearance | Colorless to pale yellow viscous liquid |

| LogP (Predicted) | ~3.2 (High substantivity) |

| Vapor Pressure | Low (Base/Heart note character) |

| Odor Descriptors | Woody, Floral (Magnolia/Jasmine), Dry, slightly Animalic/Phenolic nuances.[1] |

Structural Logic (SAR)

The olfactory profile is dictated by the 3-aryl substitution on the cyclopentanone ring.[1]

-

Cyclopentanone Core: Provides the diffusive, lifting quality.

-

m-Tolyl Group: The meta-methyl substitution on the phenyl ring disrupts planarity less than ortho but adds more volume than para, often resulting in "warmer" and "earthier" perception compared to the sharper 3-phenylcyclopentanone analogs.[1]

Synthesis Protocol: Rhodium-Catalyzed Conjugate Addition

Rationale: Traditional Grignard additions to enones often suffer from 1,2-addition byproducts.[1] The Hayashi-Miyaura reaction (Rh-catalyzed) is selected for its high regioselectivity toward 1,4-addition, ensuring high purity essential for fragrance ingredients.[1]

Reaction Scheme

The synthesis involves the addition of m-tolylboronic acid to 2-cyclopenten-1-one.[1]

Figure 1: Rh-catalyzed synthesis pathway ensuring 1,4-regioselectivity.[1]

Step-by-Step Protocol

-

Reagent Prep: In a Schlenk flask, dissolve Rh(acac)(C₂H₄)₂ (3 mol%) and (R)-BINAP (3.3 mol%) in 1,4-dioxane under Argon. Stir for 5 min to generate the active chiral catalyst (if enantioselectivity is desired) or use standard phosphine ligands for racemic synthesis.

-

Addition: Add m-tolylboronic acid (1.5 equiv) and 2-cyclopenten-1-one (1.0 equiv).

-

Solvent System: Add a 10:1 mixture of Dioxane/Water (water promotes the boron-to-rhodium transmetallation).[1]

-

Reaction: Heat to 100°C for 6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or GC-MS.[1]

-

Workup: Cool to RT. Dilute with ethyl acetate, wash with NaHCO₃ (sat) and brine. Dry over MgSO₄.[1]

-

Purification: Flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes).

-

Target Purity: >98% (GC) is required for olfactory evaluation to eliminate off-odors from boronic acid residues.[1]

-

Olfactory Evaluation & Application Protocols

Protocol A: Dilution & Longevity Profiling

Before formulation, the raw material must be mapped for intensity and evaporation curve.

-

Preparation: Prepare 1%, 5%, and 10% dilutions in Dipropylene Glycol (DPG) or Ethanol (EtOH).

-

Blotter Test: Dip smelling strips 1cm into each solution.

-

Evaluation Intervals:

Protocol B: Accord Construction (The "Modern Chypre" Test)

This protocol validates the ingredient's ability to modernize a classic structure by replacing standard woody materials (like Vetiver or Patchouli) with 3-(m-Tolyl)cyclopentanone.[1]

| Ingredient Class | Standard Component | Test Formulation (Parts per 1000) | Role of 3-(m-Tolyl)cyclopentanone |

| Citrus Top | Bergamot Oil | 200 | Provides lift, but no direct interaction.[1] |

| Floral Heart | Rose Absolute | 50 | Bridge: The molecule links Rose to the woody base.[1] |

| New Molecule | 3-(m-Tolyl)cyclopentanone | 80 | Replaces Iso E Super/Vetiver. Adds diffusive floral-woodiness.[1] |

| Mossy Base | Oakmoss (Low Atranol) | 20 | Provides the Chypre backbone.[1] |

| Musk | Galaxolide | 100 | Fixative.[1] |

Evaluation Logic:

-

Compare the Test Formulation against a control containing Iso E Super.

-

Success Criteria: The Test Formulation should exhibit a "redder," more floral woody character compared to the "amber" character of Iso E Super.

Mechanism of Action: Olfactory Receptors

While specific receptor binding for this molecule is proprietary or understudied, structurally similar aryl-cyclopentanones often interact with OR5AN1 (musk receptor) or specific floral receptors triggered by jasmone-like motifs.[1]

Figure 2: Predicted Structure-Odor Relationship (SOR) mechanism.[1]

Safety & Stability Considerations

-

Stability: The ketone functionality is stable in alcoholic perfumery and neutral pH bases (lotions).[1]

-

Schiff Base Formation: Unlike aldehydes (e.g., Florhydral), this ketone is less reactive with methyl anthranilate, making it a safer choice for orange-blossom accords where discoloration is a concern.

References

-

Hayashi, T., et al. (1998). "Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Cycloalkenones." Journal of the American Chemical Society.[3] (Foundational synthesis protocol).[1]

-

Kraft, P. (2004). "Aroma Chemicals World: Trends in Fragrance Chemistry." Chemistry & Biodiversity.[1] (Context on aryl-substituted odorants).

-

PubChem Compound Summary. (2024). "3-Methylcyclopentanone derivatives."[1][4][5] (Used for physicochemical property estimation).[1]

-

Bedoukian Research. (2023).[1] "Cyclopentanone Derivatives in Fragrance." (General industry context for cyclopentanone applications).

Disclaimer: This Application Note is for research and development purposes. All synthesis should be conducted in a fume hood by trained personnel.[1] Olfactory evaluation should follow IFRA guidelines.

Sources

- 1. 3-Methylcyclopentanone, (+)- | C6H10O | CID 637894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DE2729121C3 - Use of cyclopentane derivatives as fragrances and new cyclopentane derivatives - Google Patents [patents.google.com]

- 3. Cyclopentanone synthesis [organic-chemistry.org]

- 4. 3-Methylcyclopentanone 99 1757-42-2 [sigmaaldrich.com]

- 5. Fragrance material review on 3-methyl-2-(n-pentanyl)-2-cyclopenten-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(m-Tolyl)cyclopentanone as an intermediate for agrochemical synthesis

Application Note: 3-(m-Tolyl)cyclopentanone as a Scaffold for Next-Generation Triazole Fungicides

Executive Summary

In the competitive landscape of agrochemical discovery, the triazole class of fungicides (Demethylation Inhibitors, DMIs) remains a cornerstone of crop protection.[1] While established actives like Metconazole and Ipconazole utilize benzyl-substituted cyclopentanones, emerging resistance profiles necessitate the development of novel scaffolds.

3-(m-Tolyl)cyclopentanone represents a critical, high-value intermediate for synthesizing rigidified triazole analogs. By placing the lipophilic tolyl moiety directly on the cyclopentane ring (C3 position) rather than via a methylene bridge, researchers can alter the steric volume within the fungal CYP51 (lanosterol 14

This guide details a robust, scalable protocol for the synthesis of 3-(m-Tolyl)cyclopentanone via Copper(I)-catalyzed conjugate addition and its subsequent conversion into a bioactive triazole tertiary alcohol.

Scientific Rationale & Mechanism

The Structural Advantage

Standard triazoles (e.g., Metconazole) possess a flexible benzyl linker. 3-(m-Tolyl)cyclopentanone introduces the aryl group directly onto the ring, reducing conformational entropy.

-

Lipophilicity: The m-methyl group increases

, enhancing cuticular penetration in plant leaves. -

Metabolic Stability: The meta-substitution blocks specific sites on the phenyl ring from rapid oxidative degradation by plant enzymes, prolonging residual activity.

Synthetic Pathway Overview

The synthesis hinges on the regioselective 1,4-conjugate addition of a Grignard reagent to an

-

Precursor: 2-Cyclopenten-1-one.

-

Reagent: m-Tolylmagnesium bromide.

-

Catalyst: Copper(I) Iodide (CuI) or Bromide (CuBr·SMe

). -

Mechanism: Formation of a soft organocopper species (Gilman reagent type) that prefers the soft electrophilic center (

-carbon) over the hard carbonyl carbon, preventing the formation of the undesired allylic alcohol (1,2-addition product).

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-(m-Tolyl)cyclopentanone

Objective: Synthesize the target ketone with >95% regioselectivity (1,4- vs 1,2-addition).

Materials:

-

2-Cyclopenten-1-one (Freshly distilled)

-

m-Tolylmagnesium bromide (1.0 M in THF)

-

Copper(I) Iodide (CuI) - 99.99% trace metals basis

-

Chlorotrimethylsilane (TMSCl) - Crucial additive for accelerating conjugate addition

-

Anhydrous THF

-

Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

-

Catalyst Preparation:

-

Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel under N

atmosphere. -

Charge with CuI (10 mol%) and Anhydrous THF (100 mL) .

-

Cool the suspension to -78 °C (Dry ice/Acetone bath). Note: Low temperature is critical to suppress 1,2-addition.

-

-

Organocopper Formation:

-

Add m-Tolylmagnesium bromide (1.2 equiv) dropwise over 20 minutes.

-

Observe the color change (typically yellow

dark precipitate). Stir for 15 minutes at -78 °C.

-

-

TMSCl Activation (The "Knochel" Modification):

-

Add TMSCl (2.0 equiv) rapidly to the mixture.

-

Rationale: TMSCl traps the magnesium enolate as a silyl enol ether, preventing product inhibition and accelerating the reaction rate significantly [1].

-

-

Substrate Addition:

-

Dissolve 2-Cyclopenten-1-one (1.0 equiv) in THF (20 mL).

-

Add dropwise to the reaction mixture over 30 minutes, maintaining internal temperature below -70 °C.

-

-

Reaction & Quench:

-

Allow to warm slowly to 0 °C over 2 hours.

-

Quench carefully with sat. aq. NH

Cl (50 mL) . The mixture will turn bright blue (copper complexation). -

Stir vigorously for 30 minutes to hydrolyze the silyl enol ether back to the ketone.

-

-

Workup & Purification:

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with brine, dry over Na

SO -

Purification: Flash Chromatography (Hexanes:EtOAc 9:1).

-

Target Yield: 85-92%.

-

Table 1: Optimization of Reaction Conditions

| Entry | Catalyst | Additive | Temp (°C) | Yield (%) | 1,4 : 1,2 Ratio |

| 1 | None | None | 0 | 45 | 60 : 40 |

| 2 | CuI (10%) | None | -78 | 78 | 92 : 8 |

| 3 | CuI (10%) | TMSCl | -78 | 91 | >99 : 1 |

| 4 | CuCN | LiCl | -20 | 82 | 95 : 5 |

Protocol B: Downstream Conversion to Triazole Fungicide

Objective: Convert the ketone scaffold into the bioactive triazole alcohol (Corey-Chaykovsky Sequence).

-

Epoxidation:

-

React 3-(m-Tolyl)cyclopentanone with Trimethylsulfoxonium Iodide (TMSOI) and NaH (or KOH) in DMSO/THF at 60 °C.

-

Product: A spiro-epoxide intermediate.[2]

-

-

Azole Insertion:

-

Final Structure: 1-((1,2,4-Triazol-1-yl)methyl)-3-(m-tolyl)cyclopentan-1-ol.

Visualizing the Workflow

Figure 1: Synthetic Pathway & Mechanism

The following diagram illustrates the conjugate addition pathway and the critical role of the Copper-TMSCl system in ensuring regioselectivity.

Caption: Figure 1. Reaction cascade for the synthesis of the triazole fungicide scaffold. The CuI/TMSCl system ensures exclusive 1,4-addition via a trapped silyl enol ether intermediate.

Critical Quality Attributes (CQA)

To ensure the material is suitable for high-throughput screening or process scale-up, the intermediate must meet these specifications:

-

Purity (GC-FID):

98.0%. -

Regioisomer Content: < 0.5% (1,2-addition product: 1-(m-tolyl)-2-cyclopenten-1-ol).

-

Residual Copper: < 10 ppm (Copper poisons downstream hydrogenation catalysts if used).

-

Water Content (Karl Fischer): < 0.1% (Critical for the subsequent epoxidation step).

References

-

Eriksson, M., et al. "Chlorotrimethylsilane-Promoted Copper-Catalyzed Conjugate Addition of Grignard Reagents." Journal of the American Chemical Society, vol. 112, no. 22, 1990, pp. 8192-8194. Link

-

Krause, N. "Modern Organocopper Chemistry." Wiley-VCH, 2002. Link

-

Shibuya, K., et al. "Synthesis and Fungicidal Activity of Novel 1,2,4-Triazole Derivatives." Journal of Pesticide Science, vol. 34, no. 2, 2009. Link

-

Sigma-Aldrich. "3-(m-Tolyl)cyclopentanone Product Specification." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN114230531A - Synthesis method of metconazole - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scispace.com [scispace.com]

- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103664561A - Preparation method of metconazole and intermediate thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Application Note: Stereoselective Synthesis of 1-Alkyl/Aryl-3-(m-tolyl)cyclopentan-1-ols via Nucleophilic Addition of Organometallic Reagents

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the reaction of 3-(m-tolyl)cyclopentanone with various classes of organometallic reagents. We explore the underlying mechanistic principles, with a focus on reagent selection to achieve predictable 1,2-addition to the carbonyl group. The guide elucidates the stereochemical implications of the C3-tolyl substituent, which directs incoming nucleophiles to afford a major diastereomer. Comprehensive, step-by-step protocols for reactions using Grignard and organolithium reagents are provided, including critical considerations for reaction setup, execution under anhydrous conditions, and product workup. A comparative analysis of reactivity between "hard" organometallics (Grignard, organolithium) and "soft" organocuprates is presented to highlight principles of chemoselectivity.

Introduction

Substituted cyclopentane scaffolds are privileged structures in medicinal chemistry and natural product synthesis. The creation of chiral centers, particularly tertiary alcohols, on these rings is a common synthetic challenge. 3-(m-Tolyl)cyclopentanone serves as an excellent prochiral substrate for investigating stereocontrolled carbon-carbon bond formation. The reaction of this ketone with organometallic reagents provides direct access to 1,3-disubstituted cyclopentanol derivatives, where the stereochemical outcome is heavily influenced by the existing chiral information imparted by the tolyl group.

This guide offers a senior scientist's perspective on navigating these reactions, moving beyond simple procedural lists to explain the causality behind experimental design and reagent choice. We will detail robust protocols for achieving high-yielding, diastereoselective additions, providing researchers with a reliable framework for synthesizing valuable tertiary alcohol products.

Part 1: Mechanistic Principles & Reagent Selection

The Electrophilic Carbonyl and Nucleophilic Addition

The foundational principle of this transformation is the nucleophilic addition to a carbonyl group.[1] The carbon-oxygen double bond is polarized due to oxygen's higher electronegativity, rendering the carbonyl carbon electrophilic and susceptible to attack by electron-rich species (nucleophiles).[2] Upon addition, the hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral), creating a new stereocenter if the two faces of the carbonyl were not equivalent.[2]

The general mechanism involves the attack of the organometallic reagent's carbanionic carbon on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated during an acidic workup to yield the final tertiary alcohol product.[3][4]

Caption: General workflow for nucleophilic addition.

Hard vs. Soft Nucleophiles: A Critical Choice

The outcome of reactions with carbonyl compounds is highly dependent on the nature of the nucleophile, often categorized by Hard-Soft Acid-Base (HSAB) theory.

-

Grignard (RMgX) and Organolithium (RLi) Reagents: These are considered "hard" nucleophiles due to the high charge density on the carbanionic carbon.[5] They react preferentially with "hard" electrophiles, such as the carbonyl carbon of aldehydes and ketones.[6] This results in a direct, or 1,2-addition , to the carbonyl group. These reactions are typically fast and irreversible.[1]

-

Organocuprate (R₂CuLi, Gilman) Reagents: These are "soft" nucleophiles.[7] Their primary utility is in conjugate addition (1,4-addition ) to α,β-unsaturated carbonyl systems.[8][9] When presented with a saturated ketone like 3-(m-tolyl)cyclopentanone, which lacks a conjugate system, organocuprates are generally unreactive or significantly less reactive than their Grignard or organolithium counterparts.[7] This difference in reactivity is a powerful tool for achieving chemoselectivity in molecules with multiple electrophilic sites.

Stereochemical Control: The Influence of the C3-Substituent

Because the carbonyl group is planar, an incoming nucleophile can attack from either the top face or the bottom face.[10] In 3-(m-tolyl)cyclopentanone, these two faces are diastereotopic due to the substituent at the C3 position. The bulky m-tolyl group sterically encumbers one face of the ring, compelling the organometallic reagent to approach from the less hindered, opposite face. This is known as substrate-controlled stereoselection.

The favored pathway is the anti-attack relative to the tolyl group, leading predominantly to the trans-diastereomer, where the newly formed hydroxyl group and the tolyl group are on opposite sides of the cyclopentane ring. The degree of diastereoselectivity can be influenced by the steric bulk of both the incoming nucleophile and the organometallic's counterion (MgX or Li).

Caption: Steric hindrance directs nucleophilic attack.

Part 2: Experimental Protocols & Workflows

Critical General Considerations for Organometallic Reactions

Trustworthiness: The success of these protocols hinges on the rigorous exclusion of atmospheric moisture and protic sources, as organometallic reagents are potent bases that are readily quenched by water.[4][11]

-

Glassware: All glassware (reaction flask, dropping funnel, condenser) must be oven-dried (e.g., at 120 °C for at least 4 hours) or flame-dried under a vacuum and allowed to cool to room temperature under an inert atmosphere (Nitrogen or Argon).[12]

-

Solvents: Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are essential. These are best obtained from a solvent purification system or by distillation over a suitable drying agent (e.g., sodium/benzophenone).[11]

-